molecular formula C25H24N2O3 B3012391 1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one CAS No. 877794-77-9

1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one

Cat. No.: B3012391
CAS No.: 877794-77-9
M. Wt: 400.478
InChI Key: KIZGKKTWCCXTRD-UHFFFAOYSA-N
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Description

1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one is a complex organic compound that features a piperazine ring, a methoxyphenyl group, and a benzochromenone core

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied adrenergic receptors . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters .

Biochemical Pathways

The compound affects the biochemical pathways involving the α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The compound’s interaction with these receptors can influence the signaling pathways associated with these neurotransmitters .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .

Result of Action

The result of the compound’s action is the modulation of the activity of the α1-ARs . This can lead to changes in the contraction of smooth muscles in various parts of the body, influencing conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other substances in the body that may interact with the same receptors . Additionally, factors such as pH and temperature can influence the compound’s stability and efficacy .

Preparation Methods

The synthesis of 1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, including the use of high-throughput synthesis and purification techniques.

Chemical Reactions Analysis

1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols.

Scientific Research Applications

1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one has several applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 1-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3H-benzo[f]chromen-3-one include:

The uniqueness of this compound lies in its specific combination of functional groups, which can provide a distinct profile of biological activity and chemical reactivity.

Properties

IUPAC Name

1-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3/c1-29-21-9-7-20(8-10-21)27-14-12-26(13-15-27)17-19-16-24(28)30-23-11-6-18-4-2-3-5-22(18)25(19)23/h2-11,16H,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZGKKTWCCXTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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